molecular formula C15H11BrN2OS2 B2558134 5-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide CAS No. 2034305-77-4

5-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide

Cat. No.: B2558134
CAS No.: 2034305-77-4
M. Wt: 379.29
InChI Key: PKYKGQTUYDWLTH-UHFFFAOYSA-N
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Description

5-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide is a compound that features a bromine atom, a nicotinamide moiety, and two thiophene rings. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis on a larger scale .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide is unique due to its combination of a bromine atom, nicotinamide moiety, and two thiophene rings. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-bromo-N-[thiophen-2-yl(thiophen-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS2/c16-12-6-11(7-17-8-12)15(19)18-14(10-3-5-20-9-10)13-2-1-4-21-13/h1-9,14H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYKGQTUYDWLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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